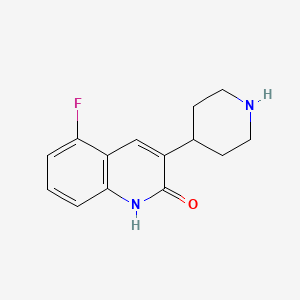
(1-(2-Methylbenzyl)-1H-indol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Methylbenzyl)-1H-indol-3-yl)methanol is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring system substituted with a 2-methylbenzyl group and a methanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanol Group: The final step involves the reduction of the carbonyl group at the 3-position of the indole to form the methanol group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate and Dess-Martin periodinane.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro, halo, and sulfonyl derivatives.
科学的研究の応用
(1-(2-メチルベンジル)-1H-インドール-3-イル)メタノールは、科学研究でいくつかの応用があります。
化学: これは、より複雑な分子を創出するための有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、生体経路の研究や、酵素活性を調査するためのプローブとして使用できます。
産業: この化合物は、特定の特性を持つ特殊化学薬品や材料の生産に使用できます。
作用機序
(1-(2-メチルベンジル)-1H-インドール-3-イル)メタノールの作用機序は、特定の分子標的および経路との相互作用を含みます。インドール環系は、さまざまな酵素や受容体と相互作用し、その活性を調節できます。2-メチルベンジル基とメタノール基の存在は、化合物の結合親和性と特異性に影響を与える可能性があります。その完全な作用機序を理解するには、関連する分子標的と経路の詳細な研究が不可欠です。
類似化合物:
(1-ベンジル-1H-インドール-3-イル)メタノール: 類似の構造ですが、2-メチル基がありません。
(1-(2-メチルベンジル)-1H-インドール): 3位にメタノール基がありません。
(1-(2-メチルベンジル)-1H-インドール-3-イル)エタノール: 類似の構造ですが、メタノールではなくエタノール基があります。
独自性: (1-(2-メチルベンジル)-1H-インドール-3-イル)メタノールは、インドール環の3位に2-メチルベンジル基とメタノール基が組み合わされているために独特です。このユニークな構造は、さまざまな用途に役立つ独自の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
(1-Benzyl-1H-indol-3-yl)methanol: Similar structure but lacks the 2-methyl group.
(1-(2-Methylbenzyl)-1H-indole): Lacks the methanol group at the 3-position.
(1-(2-Methylbenzyl)-1H-indol-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol is unique due to the specific combination of the 2-methylbenzyl group and the methanol group at the 3-position of the indole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
[1-[(2-methylphenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C17H17NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11,19H,10,12H2,1H3 |
InChIキー |
JZJHZUFTBBHDLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


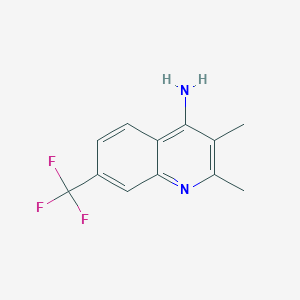
![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
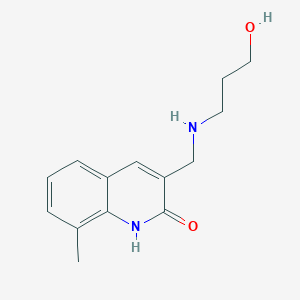
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
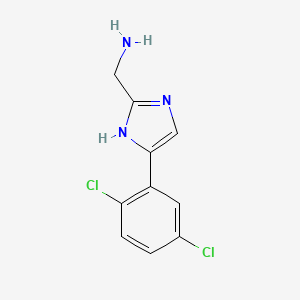
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
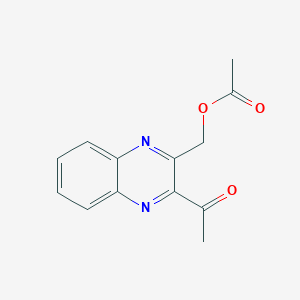
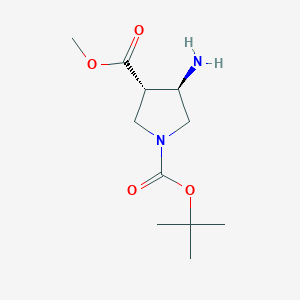



![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)
